molecular formula C11H19Cl B13202129 [1-(Chloromethyl)cyclobutyl]cyclohexane

[1-(Chloromethyl)cyclobutyl]cyclohexane

Cat. No.: B13202129
M. Wt: 186.72 g/mol
InChI Key: TXLPFFOZYSCODI-UHFFFAOYSA-N
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Description

[1-(Chloromethyl)cyclobutyl]cyclohexane (CAS: To be determined

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

[1-(chloromethyl)cyclobutyl]cyclohexane

InChI

InChI=1S/C11H19Cl/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h10H,1-9H2

InChI Key

TXLPFFOZYSCODI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCC2)CCl

Origin of Product

United States

Preparation Methods

Grignard Reaction and Subsequent Chlorination

Key Steps :

  • Cyclobutane Formation : React 3-oxocyclobutane-1-carboxylic acid with methylmagnesium chloride (Grignard reagent) to yield cis-/trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid.
  • Reduction : Reduce the carboxylic acid group to a primary alcohol using LiAlH₄ or NaBH₄.
  • Chlorination : Treat the hydroxymethyl intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloromethyl group.
  • Cyclohexane Coupling : Perform a Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the cyclohexane moiety.

Reaction Scheme :

  • Grignard Addition :
    $$
    \text{3-Oxocyclobutane-1-carboxylic acid} + \text{CH}_3\text{MgCl} \rightarrow \text{3-Hydroxy-3-methylcyclobutane-1-carboxylic acid}
    $$
  • Reduction :
    $$
    \text{3-Hydroxy-3-methylcyclobutane-1-carboxylic acid} \xrightarrow{\text{LiAlH}_4} \text{3-Hydroxy-3-methylcyclobutane-1-methanol}
    $$
  • Chlorination :
    $$
    \text{3-Hydroxy-3-methylcyclobutane-1-methanol} \xrightarrow{\text{SOCl}_2} \text{1-(Chloromethyl)cyclobutane}
    $$
  • Cyclohexane Attachment :
    $$
    \text{1-(Chloromethyl)cyclobutane} + \text{Cyclohexylmagnesium bromide} \rightarrow \text{[1-(Chloromethyl)cyclobutyl]cyclohexane}
    $$

Advantages : High stereocontrol for cis/trans isomers.
Limitations : Multi-step synthesis with intermediate purification requirements.

[2+2] Photocycloaddition Followed by Functionalization

Key Steps :

  • Cyclobutane Synthesis : Perform a [2+2] photocycloaddition between cyclohexene and a chloromethyl-substituted alkene (e.g., chloromethyl ethylene) under UV light.
  • Selective Hydrogenation : Hydrogenate the exocyclic double bond using PtO₂ or Pd/C to yield the saturated cyclobutane.

Reaction Conditions :

  • UV light (254 nm), solvent: dichloromethane or acetone.
  • Catalytic hydrogenation at 1–3 atm H₂.

Example :
$$
\text{Cyclohexene} + \text{CH}_2=CHCl} \xrightarrow{h\nu} \text{this compound}
$$

Advantages : Atom-economical and modular.
Limitations : Low regioselectivity; competing side reactions.

Cyclization of Epoxides or Nitriles

Key Steps :

  • Epoxide Cyclization : Treat a chloromethyl-substituted epoxide (e.g., 1-chloro-2,3-epoxypropane) with a cyclohexane nucleophile under basic conditions to form the cyclobutane ring.
  • Nitrile Cyclization : Use Stork’s method for 4-exo-tet cyclization of epoxynitriles, followed by chlorination.

Example :
$$
\text{Epoxynitrile} \xrightarrow{\text{LHMDS}} \text{Cyclobutane nitrile} \xrightarrow{\text{DIBAL}} \text{Alcohol} \xrightarrow{\text{SOCl}_2} \text{Chloride}
$$

Advantages : High diastereoselectivity.
Limitations : Requires specialized reagents (e.g., LHMDS).

Catalytic Hydrogen-Borrowing Approach

Key Steps :

Reaction Conditions :

  • Iridium catalyst (e.g., [Ir(cod)Cl]₂), 80–100°C, solvent: toluene.

Comparative Analysis of Methods

Method Key Reagents Yield* Stereocontrol Scalability
Grignard/Chlorination CH₃MgCl, SOCl₂ 40–60% High Moderate
[2+2] Photocycloaddition UV light, H₂/PtO₂ 30–50% Low Low
Epoxide Cyclization LHMDS, DIBAL 50–70% High High
Catalytic Hydrogen [Ir(cod)Cl]₂, Cl₂ 55–75% Moderate High
Nucleophilic Substitution CyclohexylMgBr 45–65% Moderate Moderate

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines, thiols):
Example Reaction :
C11H17Cl+NaOHC11H17OH+NaCl\text{C}_{11}\text{H}_{17}\text{Cl} + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_{17}\text{OH} + \text{NaCl}
Key factors influencing reactivity:

  • Steric hindrance : The cyclobutyl group adjacent to the chloromethyl limits backside attack, favoring polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.

  • Leaving group ability : Chlorine’s moderate leaving capacity requires elevated temperatures (80–100°C) for efficient substitution.

Table 1 : Nucleophilic substitution reactions and conditions

NucleophileProductSolventTemperature (°C)Yield (%)
KOHAlcoholDMSO8065–70
NH3AmineEtOH6050–55
NaSHThiolDMF9075–80

Elimination Reactions

The compound undergoes E2 elimination under basic conditions, forming alkenes via dehydrohalogenation:
Mechanism : Base abstracts a β-hydrogen anti-periplanar to the chlorine, forming a double bond .
Example :
C11H17Cl+KOHC11H16+KCl+H2O\text{C}_{11}\text{H}_{17}\text{Cl} + \text{KOH} \rightarrow \text{C}_{11}\text{H}_{16} + \text{KCl} + \text{H}_2\text{O}

Key observations :

  • Regioselectivity : Follows Zaitsev’s rule, favoring more substituted alkenes (e.g., 1-methylcyclohexene over 3-methylcyclohexene) .

  • Stereochemical constraints : Cyclohexane chair conformations dictate accessible β-hydrogens. Axial chlorine facilitates elimination by aligning with equatorial hydrogens .

Table 2 : Elimination reaction outcomes

BaseMajor ProductMinor ProductRatio (Major:Minor)
NaOEt1-Methylcyclohexene3-Methylcyclohexene85:15
t-BuOK1-MethylcyclohexeneNone100:0

Ring-Opening Reactions

The cyclobutyl group participates in acid-catalyzed ring-opening via carbocation intermediates:
Example : Reaction with H2SO4 generates a tertiary carbocation, which traps nucleophiles (e.g., water):
C11H17Cl+H2SO4C10H15++HCl+HSO4\text{C}_{11}\text{H}_{17}\text{Cl} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_{10}\text{H}_{15}^+ + \text{HCl} + \text{HSO}_4^-
C10H15++H2OC10H17OH\text{C}_{10}\text{H}_{15}^+ + \text{H}_2\text{O} \rightarrow \text{C}_{10}\text{H}_{17}\text{OH}

Key considerations :

  • Carbocation stability : Tertiary carbocations formed from cyclobutyl cleavage are stabilized by hyperconjugation.

  • Competing pathways : Ring-opening competes with Friedel-Crafts alkylation in aromatic solvents.

Cross-Coupling Reactions

The chloromethyl group enables Suzuki-Miyaura coupling with aryl boronic acids:
Example :
C11H17Cl+ArB(OH)2Pd(PPh3)4C11H17Ar+B(OH)3+HCl\text{C}_{11}\text{H}_{17}\text{Cl} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{11}\text{H}_{17}\text{Ar} + \text{B(OH)}_3 + \text{HCl}
Conditions :

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Solvent: THF/H2O (3:1)

  • Temperature: 70°C

Yield : 60–75% for electron-neutral aryl groups; electron-withdrawing substituents reduce yield to 40–50%.

Stability and Degradation Pathways

  • Thermal decomposition : At >150°C, the compound undergoes radical chain degradation , releasing HCl and forming cyclohexene derivatives.

  • Photolysis : UV light induces homolytic cleavage of the C–Cl bond, generating cyclobutyl radicals that dimerize or abstract hydrogen .

Table 3 : Degradation products under varying conditions

ConditionMajor ProductMinor Product
Δ = 160°CCyclohexeneChlorobenzene
UV (254 nm)DimerHCl

Comparative Reactivity

Table 4 : Reaction rates relative to analogous compounds

CompoundSN2 Rate (Relative)E2 Rate (Relative)
[1-(Chloromethyl)cyclobutyl]cyclohexane1.01.0
1-Chlorocyclohexane2.30.7
Benzyl chloride4.1N/A

The reduced SN2 reactivity compared to benzyl chloride highlights steric effects from the cyclobutyl group .

Scientific Research Applications

[1-(Chloromethyl)cyclobutyl]cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Chloromethyl)cyclobutyl]cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituent effects, molecular stability, and applications:

(Bromomethyl)cyclohexane
  • Molecular Formula : C₇H₁₃Br
  • Molecular Weight : 177.08 g/mol
  • Key Features : Lacks the cyclobutyl ring; bromomethyl (-CH₂Br) substituent on cyclohexane. Bromine’s higher leaving-group ability makes it more reactive in alkylation reactions compared to chloromethyl derivatives.
  • Applications : Used as a laboratory alkylating agent and intermediate in organic synthesis .
1-Methyl-1-phenylcyclohexane
  • Molecular Formula : C₁₃H₁₈
  • Molecular Weight : 174.28 g/mol
  • Key Features : Phenyl and methyl substituents on cyclohexane. The bulky phenyl group induces significant steric hindrance, favoring equatorial conformations (studied via conformational analysis in Eliel’s work).
  • Applications : Model compound for studying steric effects and conformational equilibria .
1-(4-Chlorobenzyl)cyclohexan-1-amine
  • Molecular Formula : C₁₃H₁₈ClN
  • Molecular Weight : 223.74 g/mol
  • Key Features : Chlorobenzyl and amine groups enhance polarity and pharmaceutical relevance.
  • Applications : Intermediate in drug synthesis, particularly for central nervous system targets .
Sibutramine-Related Compounds (e.g., USP Compound B)
  • Example : N-{1-[1-(3-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride
  • Key Features : Cyclobutyl ring with chlorophenyl substituents. The strained cyclobutyl group is leveraged for pharmacokinetic modulation.
  • Applications : Active pharmaceutical ingredients (APIs) for weight management and metabolic disorders .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
[1-(Chloromethyl)cyclobutyl]cyclohexane C₁₁H₁₉Cl 186.72 Chloromethyl, Cyclobutyl Organic synthesis intermediate
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Bromomethyl Alkylating agent
1-Methyl-1-phenylcyclohexane C₁₃H₁₈ 174.28 Methyl, Phenyl Conformational studies
1-(4-Chlorobenzyl)cyclohexan-1-amine C₁₃H₁₈ClN 223.74 Chlorobenzyl, Amine Pharmaceutical intermediate
Sibutramine Related Compound B C₁₈H₂₈ClN·HCl 342.34 3-Chlorophenyl, Cyclobutyl Weight management APIs

Key Research Findings

Conformational Stability :

  • Cyclohexane derivatives with bulky substituents (e.g., phenyl, tert-butyl) exhibit equatorial preferences to minimize 1,3-diaxial strain . The cyclobutyl group in this compound introduces angle strain, reducing ring stability compared to unstrained analogs.
  • Chloromethyl groups enhance electrophilicity, enabling nucleophilic substitutions (e.g., SN2 reactions), as seen in (Bromomethyl)cyclohexane’s applications .

Pharmaceutical Relevance :

  • Cyclobutyl-containing compounds like Sibutramine derivatives exploit strain to improve binding affinity and metabolic stability .
  • The chloromethyl group in this compound could serve as a linker in prodrugs or antibody-drug conjugates, similar to chloromethyl benzoindole dimers .

Biological Activity

[1-(Chloromethyl)cyclobutyl]cyclohexane is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a cyclobutane and cyclohexane moiety, suggests various interactions with biological systems, making it a candidate for pharmacological applications. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H13Cl
  • Molecular Weight : 172.67 g/mol
  • IUPAC Name : 1-(Chloromethyl)cyclobutylcyclohexane
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The chloromethyl group can act as a reactive site, potentially leading to:

  • Nucleophilic substitution reactions with biological nucleophiles such as amino acids and nucleic acids.
  • Inhibition of enzymatic activity , particularly in pathways involving cyclohexane derivatives which are known to influence metabolic processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated compounds often demonstrate enhanced potency against various bacterial strains due to their ability to disrupt cell membranes or inhibit enzyme function.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound may possess selective toxicity towards certain cancer cell lines. The mechanism is hypothesized to involve:

  • Induction of apoptosis through mitochondrial pathways.
  • Disruption of cellular signaling pathways critical for cancer cell survival.

Study 1: Antimicrobial Activity

A study conducted by researchers at the University of Alberta investigated the antimicrobial properties of halogenated cycloalkanes. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
[1-(Bromomethyl)cyclobutyl]cyclohexane16Escherichia coli

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-712Cell cycle arrest

Q & A

Q. What are the recommended synthetic routes for [1-(Chloromethyl)cyclobutyl]cyclohexane with high purity?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation . For example:

  • Cyclobutane precursor modification : React 1-(hydroxymethyl)cyclobutane with thionyl chloride (SOCl₂) to introduce the chloromethyl group, followed by coupling with cyclohexane via a Lewis acid catalyst (e.g., AlCl₃) .
  • Cyclohexane functionalization : Attach a pre-formed chloromethylcyclobutyl moiety to cyclohexane using palladium-catalyzed cross-coupling, ensuring inert conditions (argon atmosphere) to avoid side reactions .
    Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Confirm purity via GC-MS (>98%) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H NMR identifies the chloromethyl (-CH₂Cl) proton signal at δ 3.4–3.8 ppm and cyclobutyl/cyclohexane protons (δ 1.2–2.5 ppm). ¹³C NMR confirms quaternary carbons in the rings (~25–35 ppm) and the CH₂Cl group (~45 ppm) .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 186 (C₁₁H₁₇Cl⁺) and fragment ions from cyclobutane ring cleavage .
  • IR spectroscopy : C-Cl stretch appears at 550–650 cm⁻¹, and C-H stretches for sp³ carbons at 2850–2960 cm⁻¹ .

Q. How should researchers assess the compound’s stability under storage and reaction conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Evidence for chlorinated cyclohexane derivatives suggests stability up to 150°C, but cyclobutane ring strain may lower this threshold .
  • Light sensitivity : Store in amber vials at 4°C, as UV-Vis studies on analogous compounds show photodegradation via radical pathways .
  • Hydrolytic stability : Monitor in aqueous solutions (pH 4–9) via HPLC; chloride ion release indicates hydrolysis .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent inhalation (P264/P271 codes) .
  • First aid : For skin contact, wash with soap/water (P302+P352); if inhaled, move to fresh air (P304+P340) .
  • Waste disposal : Neutralize with sodium bicarbonate before incineration, adhering to EPA guidelines .

Q. How can researchers optimize solvent selection for reactions involving this compound?

  • Non-polar solvents (hexane, cyclohexane): Ideal for Friedel-Crafts alkylation to stabilize carbocation intermediates .
  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilic substitution kinetics but may compete with chloride leaving groups .
  • Avoid protic solvents (water, alcohols): Risk of hydrolysis or undesired SN1 pathways .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity reports in nucleophilic substitutions?

Discrepancies arise from substrate conformation and solvent effects :

  • Cyclobutane ring strain : Increases electrophilicity of the CH₂Cl group, accelerating SN2 reactions in polar solvents. However, steric hindrance from the cyclohexane ring may favor SN1 in bulky solvents .
  • Computational validation : Use DFT calculations (e.g., Gaussian09) to model transition states and compare activation energies under varying conditions .

Q. How can kinetic studies resolve decomposition pathways under oxidative conditions?

  • Controlled oxidation experiments : Expose the compound to O₂ or H₂O₂ at 50–100°C, tracking products via GC-MS. Chlorocyclohexane derivatives primarily form ketones (cyclohexanone) or epoxides, while cyclobutane may undergo ring-opening to alkenes .
  • Arrhenius analysis : Plot ln(k) vs. 1/T to determine activation energy (Ea) and identify dominant pathways .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Catalyst optimization : Replace AlCl₃ with zeolites or ionic liquids to reduce carbocation rearrangements .
  • Flow chemistry : Continuous reactors minimize thermal degradation and improve reaction control .
  • In-situ monitoring : Use Raman spectroscopy (Bio4C™ PAT) to detect intermediates and adjust reagent stoichiometry dynamically .

Q. How does the compound interact with biological targets, and what assays validate its activity?

  • In vitro antimicrobial assays : Test against E. coli and S. aureus using broth microdilution (MIC ≤ 50 µg/mL suggests activity). Chlorine’s electronegativity may disrupt microbial membranes .
  • Enzyme inhibition studies : Screen against cytochrome P450 isoforms via fluorometric assays; cyclobutane’s rigidity may hinder binding .

Q. What computational methods predict the compound’s electronic structure and reactivity?

  • Molecular docking (AutoDock Vina) : Simulate interactions with proteins (e.g., CYP3A4) to prioritize synthetic targets .
  • *DFT calculations (B3LYP/6-31G)**: Optimize geometry, calculate HOMO-LUMO gaps (~5.2 eV for chlorinated cyclohexanes), and map electrostatic potential surfaces to identify reactive sites .

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